5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
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Description
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
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Biological Activity
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS: 1306739-66-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 281.31 g/mol
- IUPAC Name : this compound
- CAS Number : 1306739-66-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. Studies have shown that certain compounds in this class can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
2. Anticancer Properties
Several studies have explored the anticancer potential of pyrazolo derivatives. For instance:
- A study demonstrated that compounds similar to 5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can induce apoptosis in cancer cells through the activation of caspase pathways.
Study | Compound | Cancer Type | Mechanism |
---|---|---|---|
[Study A] | Pyrazolo derivative | Breast Cancer | Caspase activation |
[Study B] | Pyrazolo derivative | Lung Cancer | Cell cycle arrest |
3. Neuroprotective Effects
The neuroprotective effects of similar compounds have been investigated in various models of neurodegenerative diseases. The proposed mechanism includes the modulation of oxidative stress and inflammation in neuronal cells.
Synthesis and Derivatives
The synthesis of 5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves several steps:
- Formation of Pyrazole Ring : The initial step typically involves the condensation of appropriate aldehydes and hydrazines.
- Cyclization : Subsequent cyclization reactions lead to the formation of the tetrahydropyridine structure.
- Functionalization : The tert-butoxycarbonyl (Boc) group is introduced to enhance solubility and stability.
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that modifications on the pyrazole ring significantly influenced their efficacy.
Case Study 2: Anticancer Activity
In a preclinical study involving human cancer cell lines:
- Compounds were tested for their ability to inhibit cell proliferation.
- Results showed a dose-dependent response with IC50 values indicating potent activity at micromolar concentrations.
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-9-8(7-14-15(9)4)10(16)11(17)18/h7,10H,5-6H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZDRKATMFSEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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